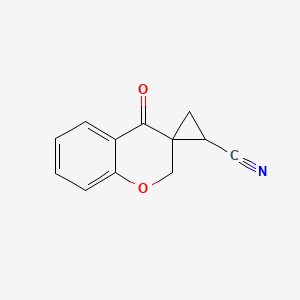
beta-(Spirocyanocyclopropyl)-chromanone
Overview
Description
Beta- (Spirocyanocyclopropyl)-chromanone is a novel synthetic compound with a wide range of potential applications in the scientific research field. It is a derivative of chromanone, a class of compounds that are known for their antioxidant properties. This compound has been shown to have a variety of effects on biochemical and physiological processes, and its potential for use in laboratory experiments has been explored in recent years.
Scientific Research Applications
Antimicrobial Properties
Beta-lactam fused spiroisoxazolidine chromanones, including variants of beta-(Spirocyanocyclopropyl)-chromanone, have been synthesized and evaluated for antimicrobial activities. Some of these compounds showed good antibacterial and antifungal activities, highlighting their potential in combating human and plant pathogens (Arumugam et al., 2010).
Synthetic and Drug Design Applications
The chroman-4-one scaffold, to which beta-(Spirocyanocyclopropyl)-chromanone belongs, is significant in heterocyclic chemistry and drug discovery. These compounds are valuable intermediates and building blocks in organic synthesis and drug design due to their structural diversity (Emami & Ghanbarimasir, 2015).
Catalytic and Chemical Reactions
In research exploring organocatalytic reactions, chromanone-based spirocyclohexaneoxindoles, related to beta-(Spirocyanocyclopropyl)-chromanone, have been synthesized. These reactions yield products with complex structures, which can be useful in further chemical studies (Zuo et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of spirocyclic aminochroman derivatives has been achieved using methodologies related to beta-(Spirocyanocyclopropyl)-chromanone. This work contributes to the development of spirocyclic compounds, which are important in medicinal chemistry (Pavé et al., 2003).
Construction of Spiro Compounds
Spiro compounds, including those derived from chromanone, have been synthesized using a catalyst-free tandem process. These methods are valued for their atom- and step-economy, and they produce compounds with excellent stereocontrol (Liu, Wang, & Wang, 2020).
properties
IUPAC Name |
4-oxospiro[2H-chromene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c13-6-8-5-12(8)7-15-10-4-2-1-3-9(10)11(12)14/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEMFZYSNHCBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-(Spirocyanocyclopropyl)-chromanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)

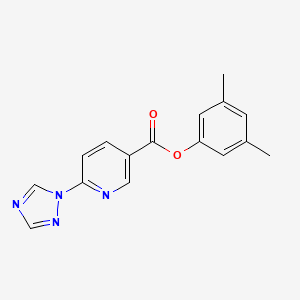
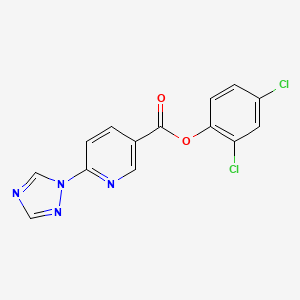
![5-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B3036781.png)
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)
![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)
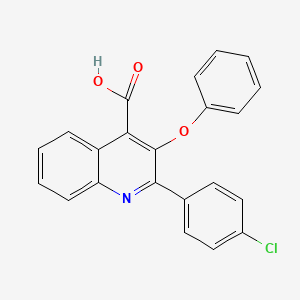
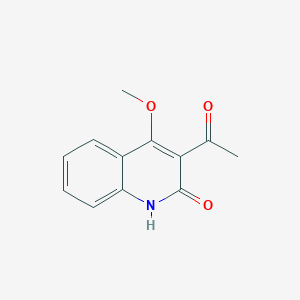
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B3036793.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)